molecular formula C27H26ClN3O2 B14993173 1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B14993173
M. Wt: 460.0 g/mol
InChI Key: LJSCGYOGKFYGPN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, dimethylphenoxy, benzimidazole, and pyrrolidinone moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the chlorophenyl and dimethylphenoxy substituents. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound. Safety protocols and environmental considerations are also critical in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with similar structural features but different biological activities.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl]ethanone: Another benzimidazole derivative with potential antimicrobial properties.

Uniqueness

1-(3-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-18-10-11-25(19(2)14-18)33-13-12-30-24-9-4-3-8-23(24)29-27(30)20-15-26(32)31(17-20)22-7-5-6-21(28)16-22/h3-11,14,16,20H,12-13,15,17H2,1-2H3

InChI Key

LJSCGYOGKFYGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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